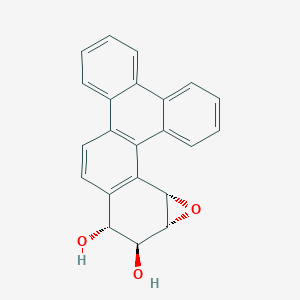
Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, also known as B[a]PDE, is a potent carcinogenic compound that is formed during the metabolism of benzo[a]pyrene (B[a]P). B[a]P is a polycyclic aromatic hydrocarbon (PAH) that is found in tobacco smoke, air pollution, and charbroiled food. B[a]PDE is known to cause DNA damage and mutations, leading to the development of cancer.
Mécanisme D'action
B[a]PDE binds to DNA and forms adducts, leading to mutations and cancer. It can also interfere with DNA repair mechanisms, leading to further DNA damage. B[a]PDE has been shown to activate oncogenes and inhibit tumor suppressor genes, leading to uncontrolled cell growth and proliferation.
Effets Biochimiques Et Physiologiques
B[a]PDE has been shown to cause a variety of biochemical and physiological effects, including oxidative stress, inflammation, and immune system dysfunction. It can also cause DNA damage and mutations, leading to the development of cancer. B[a]PDE has been shown to affect a variety of cellular processes, including cell cycle regulation, apoptosis, and DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
B[a]PDE is a potent carcinogenic compound that is widely used in scientific research. Its advantages include its ability to induce tumors in animal models and to study the effects of DNA damage on cellular processes. However, B[a]PDE is also highly toxic and can pose a risk to researchers working with the compound. Its use is strictly regulated, and safety measures must be taken to ensure the health and safety of researchers.
Orientations Futures
Future research on B[a]PDE should focus on developing new cancer therapies that target the compound. This could include the development of chemotherapeutic agents that specifically target B[a]PDE-induced tumors. Additionally, research should focus on identifying biomarkers that can be used to detect B[a]PDE exposure and to monitor the effectiveness of cancer therapies. Finally, research should focus on developing new methods for synthesizing B[a]PDE that are safer and more efficient than current methods.
Méthodes De Synthèse
B[a]PDE is synthesized by the oxidation of B[a]P by cytochrome P450 enzymes, followed by the epoxidation of the resulting diol by epoxide hydrolase. The resulting compound is highly reactive and can bind to DNA, leading to mutations and cancer.
Applications De Recherche Scientifique
B[a]PDE is widely used in scientific research to study the mechanisms of carcinogenesis and DNA damage. It is used to induce tumors in animal models and to study the effects of DNA damage on cellular processes. B[a]PDE is also used to develop new cancer therapies and to test the efficacy of chemotherapeutic agents.
Propriétés
Numéro CAS |
132832-27-0 |
|---|---|
Nom du produit |
Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide |
Formule moléculaire |
C22H16O3 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
(16S,18R,19S,20R)-17-oxahexacyclo[12.9.0.02,7.08,13.015,21.016,18]tricosa-1(14),2,4,6,8,10,12,15(21),22-nonaene-19,20-diol |
InChI |
InChI=1S/C22H16O3/c23-19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)21-22(25-21)20(19)24/h1-10,19-24H/t19-,20+,21+,22-/m1/s1 |
Clé InChI |
GZHHSQMUVHHNOY-CLAROIROSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)[C@H]([C@@H]([C@@H]6[C@H]5O6)O)O |
SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)C(C(C6C5O6)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)C(C(C6C5O6)O)O |
Autres numéros CAS |
119479-44-6 132832-27-0 |
Synonymes |
enzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, (7alpha,8beta,8aalpha, 9aalpha)-isomer benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, (7alpha,8beta,8aalpha,9aalpha), (+-)-isomer benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, (7alpha,8beta,8abeta,9abeta), (+-)-isomer BgC-diol-epoxide syn-benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



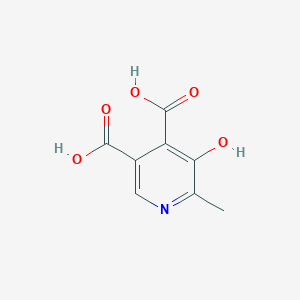
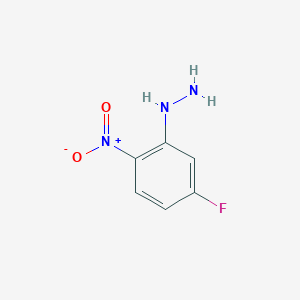
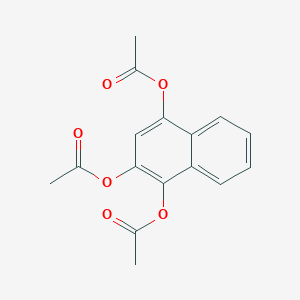
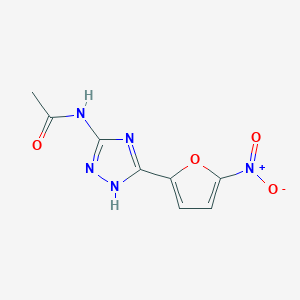
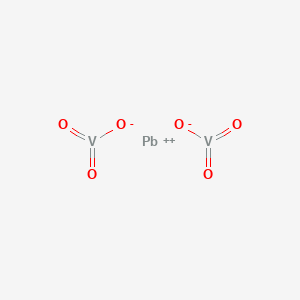
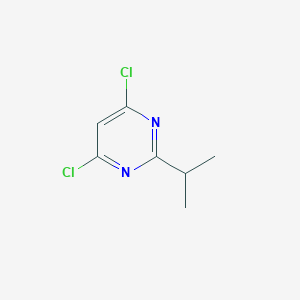
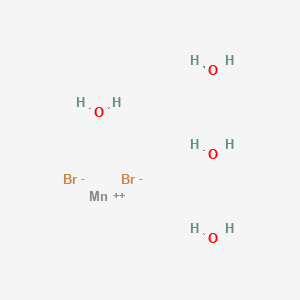
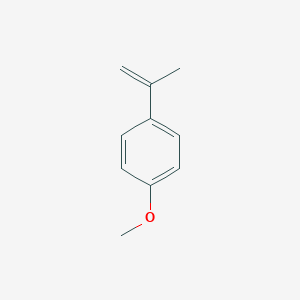
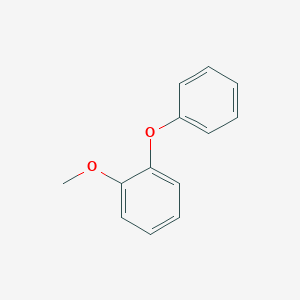
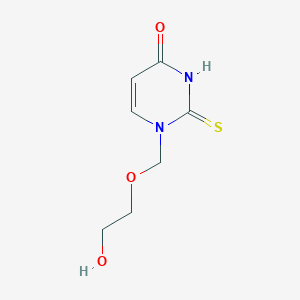
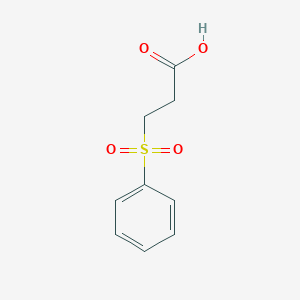
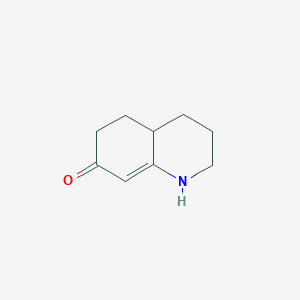
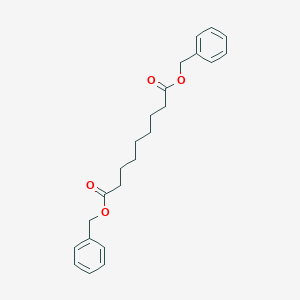
![Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis-](/img/structure/B154686.png)